6-cyclohexyl-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol
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Overview
Description
6-cyclohexyl-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol is a chemical compound with the molecular formula C20H27NO. It is a derivative of carbazole, a tricyclic aromatic compound. This compound is notable for its unique structure, which includes a cyclohexyl group and an ethyl group attached to the carbazole core. It has applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 6-cyclohexyl-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol typically involves multi-step organic reactions. One common synthetic route starts with the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer indole synthesis method. The resulting intermediate is then subjected to further reactions to introduce the ethyl group and hydroxyl group at the desired positions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
6-cyclohexyl-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazolones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydrocarbazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Reagents such as halogens or alkylating agents are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones .
Scientific Research Applications
6-cyclohexyl-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other carbazole derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.
Industry: It is used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-cyclohexyl-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol involves its interaction with molecular targets and pathways within cells. For example, some derivatives of tetrahydrocarbazole are known to inhibit enzymes like SirT1, which is involved in the regulation of protein removal in neurodegenerative diseases . The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
6-cyclohexyl-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol can be compared with other similar compounds, such as:
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine: This compound has a methyl group instead of a cyclohexyl group, which affects its chemical properties and biological activity.
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide: This compound has a chloro group and a carboxamide group, making it structurally different and giving it distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
6-cyclohexyl-9-ethyl-1,2,3,4-tetrahydrocarbazol-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-2-21-18-12-11-15(14-7-4-3-5-8-14)13-17(18)16-9-6-10-19(22)20(16)21/h11-14,19,22H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLFYFDIYJMTCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3CCCCC3)C4=C1C(CCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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